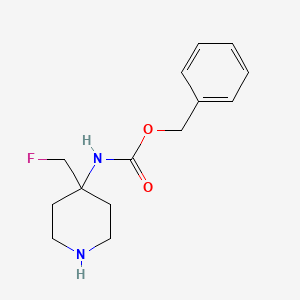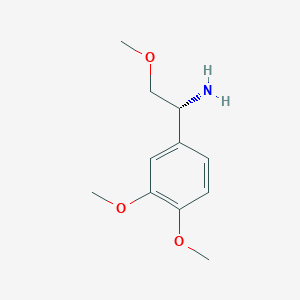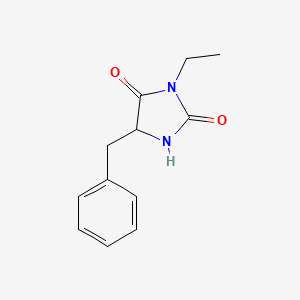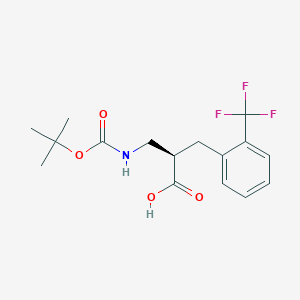
Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:
Reductive Amination: The starting material, 1-benzylpiperidin-4-one, undergoes reductive amination with ammonia using Raney-Nickel as a catalyst.
De-protection: The benzyl group is then de-protected to yield the desired piperidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable process for synthesizing piperidin-4-yl-carbamates involves similar steps with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur, especially at the carbamate group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Explored for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases .
Industry:
Wirkmechanismus
The mechanism of action of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
- Benzyl (piperidin-4-ylmethyl)carbamate
- Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
- (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester
Uniqueness:
- The presence of the fluoromethyl group in Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C14H19FN2O2 |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
benzyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H19FN2O2/c15-11-14(6-8-16-9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
InChI-Schlüssel |
GZNUIJROYMLLOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CF)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)



![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)

![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)


![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)


